8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
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Overview
Description
8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with the molecular formula C15H13BrN2OS . It is a rare and unique chemical that is primarily used in early discovery research . The compound is characterized by its intricate structure, which includes a bromine atom, a thiophene ring, and a diaza-cyclopenta-naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is limited due to its complexity and the specialized conditions required for its synthesis. when produced, it is typically done in small batches under controlled laboratory conditions. The process involves the use of high-purity reagents and advanced analytical techniques to ensure the desired product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-BR-4,4-DI-ME-2-Thiophen-2-YL-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: This compound has an additional methyl group, which may alter its chemical properties and reactivity.
8-BR-4-PR-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: The presence of a propyl group in this analog can affect its solubility and biological activity.
4(4-BR-PH)4-ME-2-Thiophen-2-YL-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: This compound includes a phenyl group, which may influence its interaction with molecular targets.
Uniqueness
Its unique structure allows for diverse chemical modifications, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C15H13BrN2OS |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
9-bromo-5-methyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C15H13BrN2OS/c1-9-18-13(8-12(17-18)15-3-2-6-20-15)11-7-10(16)4-5-14(11)19-9/h2-7,9,13H,8H2,1H3 |
InChI Key |
PGSOREYYNHHTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Br |
Origin of Product |
United States |
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